REACTION_CXSMILES
|
C([NH:4][C:5]1[S:6][C:7]([Br:10])=[CH:8][CH:9]=1)(=O)C.[CH3:11]N(C)C=O.P(Cl)(Cl)(Cl)=O.[H][H].[Cl:23][CH2:24][C:25](Cl)(Cl)Cl>>[Br:10][C:7]1[S:6][C:5]2=[N:4][C:24]([Cl:23])=[CH:25][CH:11]=[C:9]2[CH:8]=1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
polymeric materials
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was isolated in a yield of 66%
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(=NC(=CC2)Cl)S1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |